Carasinol B

Description

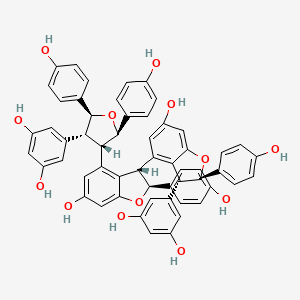

Structure

2D Structure

Properties

IUPAC Name |

5-[(2S,3R,4S,5R)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-HFRYPGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461832 | |

| Record name | Carasinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777857-86-0 | |

| Record name | Carasinol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carasinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the complete chemical structure of Carasinol B?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carasinol B is a naturally occurring stilbenoid tetramer, a class of polyphenolic compounds known for their diverse biological activities. First identified in Caragana sinica and also found in Carex humilis Leyss, this complex molecule has garnered interest for its potential pharmacological applications. This document provides a detailed overview of the complete chemical structure of this compound, its physicochemical properties, and available experimental data. While specific biological activities and associated signaling pathways for this compound are still under investigation, this guide consolidates the current knowledge and provides context based on related stilbenoid compounds.

Chemical Structure and Identification

This compound is a complex oligostilbene with a tetrameric structure composed of four resveratrol units. Its systematic IUPAC name is 5-[(2S,3R,4S,5R)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol[1].

The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 777857-86-0 | [1][2] |

| PubChem CID | 11309056 | [1] |

| Molecular Properties | ||

| Molecular Formula | C₅₆H₄₄O₁₃ | [1][2] |

| Molecular Weight | 924.94 g/mol | [2] |

| Exact Mass | 924.27819145 Da | [1] |

| Physicochemical Properties | ||

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Topological Polar Surface Area | 230 Ų | [1] |

| Spectroscopic Data | ||

| ¹H NMR | Data not fully available. Mentioned in literature for structural confirmation. | [4] |

| ¹³C NMR | Data not fully available. Mentioned in literature for structural confirmation. | [4] |

| Mass Spectrometry | HRESIMS data mentioned in literature for structural confirmation. | [4] |

| UV-Vis | UV spectra obtained in absolute MeOH. | [4] |

| IR | IR spectra obtained. | [4] |

Experimental Protocols

Acid-Catalyzed Epimerization of Kobophenol A to this compound

This compound can be formed from its epimer, Kobophenol A, through an acid-catalyzed reaction. This process is significant as it may mimic biotransformation in plants and metabolic processes in animals[4][5].

Protocol:

-

A solution of Kobophenol A (92.4 mg, 0.1 mmol) is prepared in methanol (3.0 mL).

-

To this solution, 0.01 M HCl (3.0 mL) is added at room temperature.

-

The reaction mixture is then refluxed for 18 hours.

-

Following reflux, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a methanol/water mixture (1:2, 1 mL).

-

The dissolved residue is then subjected to column chromatography on an ODS-2 RP-18 column for purification, yielding this compound as a pale yellow amorphous powder[4].

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method has been developed for the simultaneous determination of this compound, Kobophenol A, and (+)-α-viniferin in Caragana sinica[1].

Methodology:

-

Column: ODS-2 Hypersil C18 reversed-phase column (5 μm, 15 cm × 0.46 cm)

-

Mobile Phase: A mixture of CH₃CN/CH₃OH/NaOAc-HOAc buffer (pH 4.5, 0.02 M) in a ratio of 16:19:65 (v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 284 nm

-

Column Temperature: 30 °C

-

Injection Volume: 20 μL[4]

Biological Activity and Signaling Pathways

Specific biological activities and the modulation of signaling pathways by pure this compound are not yet extensively documented in published literature. However, the broader class of stilbenoids, particularly those isolated from Caragana sinica, have demonstrated a range of biological effects.

Oligomeric stilbenes from Caragana sinica have been reported to exhibit antioxidant and anti-inflammatory properties. Furthermore, some stilbene tetramers from this plant have been observed to stimulate the proliferation of cultured osteoblasts, suggesting a potential role in bone health. It is plausible that this compound contributes to these observed activities.

Given the lack of specific data for this compound, a logical workflow for investigating its potential biological activities would involve initial screening for antioxidant and anti-inflammatory effects, followed by more specific assays based on the activities of related compounds, such as osteoblast proliferation assays.

References

Carasinol B: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carasinol B, a stilbenoid tetramer found in Caragana sinica, presents a compelling case for further investigation into its therapeutic potential.[1] While direct experimental research on this compound is in its nascent stages, preliminary data and predictive studies suggest promising avenues for its application in oncology and regenerative medicine. This document synthesizes the current understanding of this compound, including its predicted mechanisms of action, and explores the broader therapeutic context provided by studies on its source plant and its epimer, Kobophenol A.

Introduction to this compound

This compound is a naturally occurring polyphenol. Structurally, it is a tetramer of resveratrol and exists as an epimer of Kobophenol A.[1][2] The conversion of Kobophenol A to this compound can occur through acid-catalyzed epimerization.[2] Found in the roots of Caragana sinica, a plant with a history of use in traditional medicine for conditions like neuralgia, arthritis, and hypertension, this compound is part of a family of bioactive compounds with potential health benefits.[3][4]

Predicted Therapeutic Applications and Mechanisms of Action

Direct experimental evidence for the therapeutic applications of this compound is limited. However, computational predictions and comparative analysis with its isomer suggest two primary areas of interest: oncology and bone regeneration.

Anticancer Potential: Topoisomerase I Inhibition

A bioinformatics study has predicted that this compound may exert anticancer effects through the inhibition of topoisomerase I.[5] Topoisomerase I is a critical enzyme involved in DNA replication and transcription; its inhibition can lead to DNA damage and apoptosis in cancer cells.

Table 1: Predicted Biological Activity of this compound

| Predicted Activity | Mechanism | Potential Therapeutic Area | Source |

| Anticancer | Topoisomerase I Inhibition | Oncology | Bioinformatics Prediction[5] |

| Osteoblast Proliferation | Not fully elucidated | Bone Regeneration, Osteoporosis | Inferred from isomer activity[2] |

Bone Regeneration: Stimulation of Osteoblast Proliferation

This compound is reported to share a stimulating effect on the proliferation of osteoblasts with its isomer, Kobophenol A.[2] Osteoblasts are the cells responsible for new bone formation, making compounds that promote their proliferation valuable candidates for treating osteoporosis and aiding in bone repair.

Therapeutic Context from Caragana sinica Extracts

The therapeutic potential of this compound is further suggested by the observed bioactivities of extracts from its source plant, Caragana sinica. These extracts, which contain this compound among other stilbenoids, have demonstrated a range of promising effects in preclinical studies.

Table 2: Therapeutic Activities of Caragana sinica Extracts

| Therapeutic Area | Observed Effect | Experimental Model | Key Findings | Source |

| Anti-inflammatory | Ameliorated skin lesions in contact dermatitis | Mouse model | Reduced levels of TNF-α, IFN-γ, IL-6, and MCP-1 | [3][6] |

| Neuroprotection | Increased α-secretase (ADAM10) gene expression | In vitro and in vivo (mice) | Potential for treating Alzheimer's disease | [7] |

| Anti-arthritic | Anti-inflammatory and anti-arthritic effects | Rat model of adjuvant-induced arthritis | Ethyl acetate extract showed the best efficacy, potentially via the NF-κB pathway | [4] |

| Skin Repair | Promoted wound healing and anti-wrinkle responses | In vitro (human keratinocytes) | Increased proliferation, migration, and collagen synthesis | [8] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not yet published, the following are generalized methodologies for assessing its predicted activities.

Topoisomerase I Inhibition Assay (General Protocol)

This assay is designed to determine the inhibitory effect of a compound on the activity of human topoisomerase I.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I enzyme, and a reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of supercoiled DNA to relaxed DNA is quantified to determine the percentage of inhibition by this compound.

Osteoblast Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the proliferation of osteoblast cells.

-

Cell Culture: Human osteoblast cells (e.g., hFOB 1.19) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

-

Incubation: The cells are incubated for a period of 24 to 72 hours.

-

Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the control.

Signaling Pathways and Molecular Relationships

The following diagrams illustrate the predicted mechanism of action for this compound and its relationship with its precursor.

Caption: Epimerization of Kobophenol A to this compound.

Caption: Predicted inhibition of Topoisomerase I by this compound.

Caption: Hypothetical signaling for osteoblast proliferation.

Future Directions and Conclusion

This compound is a promising natural product that warrants significant further research. The current predictive data, coupled with the demonstrated bioactivities of its source plant, provides a strong rationale for its investigation as a potential therapeutic agent. Future studies should focus on:

-

In vitro validation of its predicted anticancer and osteogenic activities.

-

Mechanism of action studies to elucidate the specific signaling pathways involved.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

-

In vivo studies in relevant animal models to determine its efficacy and safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. phcog.com [phcog.com]

- 4. Core Constituents of Caragana sinica Root for Rheumatoid Arthritis Treatment and the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. phcog.com [phcog.com]

- 7. Extract of Caragana sinica as a potential therapeutic option for increasing alpha-secretase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Antioxidant Activity of Carasinol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carasinol B and Oxidative Stress

This compound is a complex oligostilbene isolated from the roots of Caragana sinica. Oligostilbenes, which are polyphenolic compounds, are known for their diverse biological activities, including antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. Uncontrolled oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potential of this compound as an antioxidant is inferred from its chemical structure and the demonstrated activity of related compounds.

Quantitative Antioxidant Activity of Related Oligostilbenes

While specific data for this compound is pending, a study on other oligostilbenes isolated from Caragana sinica provides valuable insights into the potential antioxidant capacity of this class of compounds. The following table summarizes the reported in vitro antioxidant activities of Caragasinin A, Caraphenol B, and Caragasinin B.[1][2][3]

| Compound | Antioxidant Assay | IC50 Value (µM) |

| Caragasinin A | DPPH Radical Scavenging | 34.7 ± 1.0 |

| Caraphenol B | DPPH Radical Scavenging | 89.1 ± 2.3 |

| Caragasinin B | DPPH Radical Scavenging | Not explicitly separated, but within the range of 34.7-89.1 |

| Caragasinin A | Lipid Peroxidation Inhibition | Within the range of 34.7-89.1 |

| Caraphenol B | Lipid Peroxidation Inhibition | Within the range of 34.7-89.1 |

| Caragasinin B | Lipid Peroxidation Inhibition | Within the range of 34.7-89.1 |

Data from Jin et al., Bioorg Med Chem Lett., 2012.[1][2][3]

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that could be employed to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the pale yellow hydrazine by an antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound (this compound) in methanol.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound dilutions to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at a wavelength between 515 and 520 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and a positive control.

-

-

Assay Procedure:

-

Add a small volume of the test compound dilutions to a cuvette or microplate well.

-

Add the diluted ABTS•+ solution to initiate the reaction.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

Add a small volume of the test compound dilutions to a test tube or microplate well.

-

Add the FRAP reagent and incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

-

Visualizations

General Antioxidant Activity Workflow

Caption: General workflow for determining the in vitro antioxidant activity.

Hypothetical Antioxidant Signaling Pathway

Caption: Hypothetical Nrf2-mediated antioxidant response pathway for this compound.

Conclusion

While direct experimental evidence for the in vitro antioxidant activity of this compound is currently lacking, the data available for structurally similar oligostilbenes from Caragana sinica suggest that it likely possesses significant antioxidant properties. The experimental protocols detailed in this guide provide a robust framework for the future evaluation of this compound's efficacy as a free radical scavenger and reducing agent. Further research is warranted to elucidate the specific antioxidant capacity of this compound and to explore its potential therapeutic applications in mitigating oxidative stress-related pathologies.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of Carasinol B and Related Compounds in Cell Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the anti-inflammatory effects of Carasinol B is limited. This guide summarizes the available data and, to provide a more comprehensive overview, includes information on structurally and functionally related compounds such as Kazinol B, Garcinol, and Carnosol. These compounds share common mechanisms of anti-inflammatory action and serve as valuable models for understanding the potential therapeutic effects of this class of molecules.

Core Concepts: Inhibition of Key Inflammatory Mediators

This compound and its related compounds exert their anti-inflammatory effects by targeting key molecules and signaling pathways involved in the inflammatory response. In various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). They also reduce the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is significantly attenuated.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of Kazinol B, Garcinol, and Carnosol on various inflammatory markers in cell models.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC50 Value | Reference |

| Kazinol B | Macrophages | LPS | 21.6 µM | [1] |

| Garcinol | RAW 264.7 | LPS | Not specified | [2][3] |

| Carnosol | Microglia | OGD | Not specified | [4] |

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators

| Compound | Cell Line | Target Molecule | Effect | Reference |

| Garcinol | THP-1, RAW 264.7 | TNF-α, IL-6, IL-1β | Decreased secretion | [2][3] |

| Garcinol | THP-1, RAW 264.7 | PGE2 | Decreased secretion | [2] |

| Garcinol | THP-1, RAW 264.7 | iNOS, COX-2 | Inhibited expression | [2][3] |

| Carnosol | BV2 Microglia | TNF-α, IL-1β, IL-6 | Decreased levels | [4] |

| Carnosol | Primary Microglia | TNF-α, IL-1β, iNOS | Decreased expression | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-inflammatory effects of this compound and related compounds in cell models.

LPS-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7)

This protocol describes the induction of an inflammatory response in macrophages using Lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the RAW 264.7 cells in 96-well plates (for viability and NO assays), 24-well plates (for cytokine assays), or 6-well plates (for protein and RNA extraction) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only group.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours for NO and cytokine analysis, or shorter time points for signaling pathway studies).

-

Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. The cell lysates can be used for protein or RNA analysis.

Quantification of Nitric Oxide (NO) Production by Griess Assay

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sample Collection: Collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Reaction: Add an equal volume of the Griess reagent to each sample and standard in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

This protocol quantifies the concentration of specific cytokines in the cell culture supernatant.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.[6]

Analysis of iNOS and COX-2 Protein Expression by Western Blot

This protocol detects the levels of iNOS and COX-2 proteins in cell lysates.

-

Cell Lysis: Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[7][8][9][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Key Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound and related compounds are primarily mediated through the inhibition of key pro-inflammatory signaling pathways, including NF-κB and STAT3.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Garcinol has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[2][3]

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of a test compound in a cell-based model.

Logical Relationship of Inflammatory Markers

This diagram shows the logical relationship between the upstream signaling, enzyme expression, and the resulting inflammatory mediators.

References

- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosol suppresses microglia cell inflammation and apoptosis through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnosol Modulates Th17 Cell Differentiation and Microglial Switch in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Mechanism of Action of Garcinol in Cancer Cells

Note: The scientific literature predominantly refers to "Garcinol" for the anticancer compound with the described mechanisms of action. It is presumed that the query for "Carasinol B" was a misspelling. This document will proceed with the information available for Garcinol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Garcinol, a polyisoprenylated benzophenone, is a natural compound extracted from the rind of the fruit of Garcinia indica, a plant native to tropical regions.[1] Traditionally used for its anti-inflammatory and antioxidant properties, Garcinol has emerged as a promising phytochemical with significant anti-cancer potential.[2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit tumor growth by targeting multiple oncogenic pathways.[1][4][5] This technical guide provides an in-depth overview of the molecular mechanisms through which Garcinol exerts its anti-neoplastic effects on cancer cells, with a focus on its impact on key signaling pathways, apoptosis, cell cycle regulation, and metastasis.

Core Mechanism of Action: A Multi-Targeted Approach

Garcinol's efficacy as an anti-cancer agent stems from its ability to modulate a wide array of cellular processes critical for tumor progression. It induces apoptosis, causes cell cycle arrest, and inhibits angiogenesis and metastasis by targeting multiple signaling pathways.[1][2][4]

References

- 1. Garcinol inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Garcinol inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Carasinol B using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol B is a naturally occurring stilbenoid tetramer found in plants of the Caragana genus, notably Caragana sinica.[1] Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. Accurate and precise quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described protocol is intended to be a robust and reliable method for researchers in natural product chemistry, pharmacology, and drug development.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile, methanol, and an acetate buffer. The separated this compound is then detected by a UV detector at its maximum absorbance wavelength, and the resulting peak area is proportional to the concentration of this compound in the sample. Quantification is performed using an external standard calibration curve.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

-

Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate (analytical grade)

-

Acetic acid (analytical grade)

-

Water (HPLC grade)

-

Extraction solvents (e.g., methanol, ethanol, ethyl acetate)

-

Experimental Protocols

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.02 M sodium acetate buffer and adjust the pH to 4.5 with acetic acid. The mobile phase consists of a mixture of acetonitrile, methanol, and the prepared 0.02 M sodium acetate buffer (pH 4.5) in a ratio of 16:19:65 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.

-

Standard Stock Solution Preparation: Accurately weigh about 5.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 500 µg/mL.

-

Calibration Standard Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material)

-

Grinding: Grind the dried plant material (e.g., roots of Caragana sinica) into a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol (or another suitable extraction solvent).

-

Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Chromatographic Conditions

-

Column: ODS-2 Hypersil C18, 5 µm, 4.6 x 150 mm (or equivalent)

-

Mobile Phase: Acetonitrile : Methanol : 0.02 M NaOAc-HOAc buffer (pH 4.5) (16:19:65, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 284 nm

-

Injection Volume: 20 µL

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a real sample.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data for the HPLC-UV method for this compound are summarized in the table below.

| Parameter | Result |

| Retention Time (min) | ~ [To be determined experimentally] |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | |

| - Repeatability (Intra-day) | < 2.0% |

| - Intermediate (Inter-day) | < 3.0% |

| Limit of Detection (LOD) (µg/mL) | ~ [To be determined experimentally] |

| Limit of Quantitation (LOQ) (µg/mL) | ~ [To be determined experimentally] |

Visualizations

References

- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

Application Note: A Validated LC-MS/MS Protocol for the Sensitive and Selective Detection of Carasinol B in Biological Samples

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and their metabolites in biological matrices.

Introduction: Carasinol B is a resveratrol tetramer, a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and potential therapeutic properties. Accurate and sensitive quantification of this compound in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a detailed protocol for the determination of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodology described herein is based on established principles for the analysis of structurally related stilbenoids and polyphenols, ensuring a robust and reliable assay.

Experimental Protocols

This section details the materials and procedures for the extraction and quantification of this compound from biological samples.

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Internal Standard (IS), e.g., Resveratrol-¹³C₆ (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control biological matrix (e.g., human plasma, rat serum)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up complex biological samples and concentrating the analyte of interest.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

-

Loading: To 200 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute this compound and the internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve this compound from matrix components.

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the sensitive and selective detection of this compound.

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for polyphenols.

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions: Based on the molecular weight of this compound (924.9 g/mol ) and common fragmentation patterns of stilbenoid tetramers, the following hypothetical MRM transitions can be proposed. These should be optimized by direct infusion of the reference standard.

-

This compound: Precursor ion [M-H]⁻ at m/z 923.3 → Product ions (e.g., fragments corresponding to the loss of resveratrol or other subunits).

-

Internal Standard (Resveratrol-¹³C₆): Precursor ion [M-H]⁻ at m/z 233.1 → Product ion (e.g., m/z 191.1).

-

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on typical validation parameters for similar polyphenolic compounds.

Table 1: Calibration Curve and Sensitivity

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15% | < 15% | 85 - 115% |

| Low QC | 3 | < 15% | < 15% | 85 - 115% |

| Mid QC | 100 | < 15% | < 15% | 85 - 115% |

| High QC | 800 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Parameter | Expected Value |

| Extraction Recovery | > 80% |

| Matrix Effect | 85 - 115% |

Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound in biological samples.

Synthesis and Biological Exploration of Carasinol B and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Carasinol B, a naturally occurring stilbenoid tetramer, and outlines potential strategies for the synthesis of its derivatives. Additionally, it explores the known biological activity of this compound, particularly its role in osteoblast proliferation, and discusses potential signaling pathways that may be involved.

Introduction to this compound

This compound is a complex polyphenol found in medicinal plants such as Carex humilis and Caragana sinica. It is a stereoisomer of Kobophenol A and has garnered interest for its biological activities, including the stimulation of osteoblast proliferation, suggesting its potential as a therapeutic agent for bone-related disorders. Structurally, it is a tetramer of resveratrol, showcasing the intricate chemical diversity of stilbenoids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₆H₄₄O₁₃ |

| Molecular Weight | 924.9 g/mol |

| CAS Number | 777857-86-0 |

| Appearance | Pale yellow amorphous powder |

| Natural Sources | Carex humilis, Caragana sinica |

Synthesis of this compound

Currently, the most direct synthetic route to this compound is through the acid-catalyzed epimerization of its diastereomer, Kobophenol A. This process provides a straightforward method to obtain this compound from a readily available natural precursor.

Experimental Protocol: Acid-Catalyzed Epimerization of Kobophenol A

This protocol describes the conversion of Kobophenol A to this compound using various acid catalysts. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Kobophenol A

-

Methanol (MeOH)

-

Acetone (dried)

-

Hydrochloric acid (HCl, 0.01 M)

-

Acetic acid (pH 5.0)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

4 Å molecular sieves

-

ODS-2 RP-18 column for chromatography

-

Standard laboratory glassware and reflux apparatus

Procedure:

Method A: Using HCl or Acetic Acid

-

Dissolve Kobophenol A (92.4 mg, 0.1 mmol) in methanol (3.0 mL) in a round-bottom flask.

-

Add 3.0 mL of either 0.01 M HCl or acetic acid (pH 5.0).

-

Reflux the reaction mixture for 18 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol/water (1:2, 1 mL).

-

Purify the product by column chromatography on an ODS-2 RP-18 column to yield this compound.

Method B: Using Boron Trifluoride Etherate (Lewis Acid)

-

To a stirred solution of Kobophenol A (92.4 mg, 0.1 mmol) in dried acetone (1.2 mL), add 4 Å molecular sieves (37.6 mg) at room temperature.

-

After 10 minutes, add boron trifluoride etherate (70 μL, 0.6 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Filter the reaction mixture and dry the filtrate under reduced pressure.

-

Dissolve the residue in methanol/water (1:2, 3 mL) with ultrasonication and then centrifuge to collect the supernatant containing this compound.

Table 2: Quantitative Data for Acid-Catalyzed Epimerization of Kobophenol A to this compound

| Catalyst | Solvent | Temperature | Time (h) | Yield of this compound (%) | Reference |

| 0.01 M HCl | Methanol | Reflux | 18 | 80 | [1] |

| Acetic Acid (pH 5.0) | Methanol | Reflux | 18 | 48 | [1] |

| BF₃·OEt₂ | Acetone | Room Temp. | 18 | Not specified | [1] |

Proposed Synthesis of this compound Derivatives

While the synthesis of specific this compound derivatives has not been reported, established methodologies for the synthesis of stilbene derivatives can be adapted. Common strategies involve transition metal-catalyzed cross-coupling reactions such as the Heck, Suzuki, or Stille reactions. These methods allow for the introduction of various functional groups onto the aromatic rings of the stilbene core.

Conceptual Workflow for Derivative Synthesis:

A plausible approach would involve the synthesis of functionalized resveratrol monomers, followed by an oxidative coupling to form the dimeric and subsequently tetrameric core structure. Functional group modifications could then be performed on the final oligomer.

Caption: Proposed workflow for the synthesis of this compound derivatives.

Biological Activity and Potential Signaling Pathways

This compound has been shown to stimulate the proliferation of osteoblasts, the cells responsible for bone formation. While the precise molecular mechanisms remain to be fully elucidated, this activity suggests that this compound may interact with key signaling pathways that regulate osteoblast function.

Potential Signaling Pathways in Osteoblast Proliferation

Several signaling pathways are known to be crucial for osteoblast proliferation and differentiation. It is hypothesized that this compound may exert its effects through one or more of these pathways.

-

Wnt/β-catenin Pathway: This pathway is a central regulator of bone mass. Activation of the Wnt pathway leads to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of genes involved in osteoblast proliferation and differentiation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival and proliferation in many cell types, including osteoblasts.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell growth and division.

Caption: Hypothesized signaling pathways modulated by this compound in osteoblasts.

Experimental Protocol: Investigating Signaling Pathway Activation

To determine which signaling pathways are activated by this compound in osteoblasts, a series of experiments can be conducted. Western blotting is a common technique used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

-

Osteoblast cell line (e.g., MC3T3-E1)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture osteoblasts to 70-80% confluency.

-

Treat cells with various concentrations of this compound for different time points. Include a vehicle-treated control group.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Compare the levels of protein phosphorylation between this compound-treated and control groups.

-

Caption: Experimental workflow for analyzing signaling pathway activation.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic applications in bone health. The acid-catalyzed epimerization of Kobophenol A provides a viable route for its synthesis. While the synthesis of this compound derivatives and the elucidation of its precise molecular mechanisms of action are still in their infancy, the protocols and conceptual frameworks presented here offer a solid foundation for future research. Further investigation into the total synthesis of this compound and its analogs, coupled with detailed studies of their effects on osteoblast signaling pathways, will be crucial for advancing our understanding of this promising compound and its potential for drug development.

References

Application Notes and Protocols for Assessing the Bioavailability of Carasinol B

Introduction

Carasinol B, a novel flavonoid, has demonstrated significant therapeutic potential in preclinical studies. A thorough understanding of its bioavailability is paramount for its successful development as a therapeutic agent. Bioavailability, the proportion of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter that influences dosing, efficacy, and potential toxicity. This document provides detailed application notes and protocols for a multi-tiered approach to assess the bioavailability of this compound, encompassing both in vitro and in vivo methodologies. These protocols are designed for researchers, scientists, and drug development professionals to comprehensively evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

The following sections outline key experiments, including Caco-2 permeability assays for intestinal absorption, liver microsome stability assays for metabolic profiling, and a foundational design for in vivo pharmacokinetic studies.

I. In Vitro Assessment of Intestinal Permeability using the Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[1][2][3][4] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[1][2][4]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol details the measurement of the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B transport simulates absorption from the gut lumen into the bloodstream, while the B-A transport helps to identify the potential for active efflux.

Materials:

-

Caco-2 cells (passage 20-40)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical standards of this compound

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Prior to the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for permeability studies.[1][5]

-

Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its transport to the basolateral side after a defined incubation period. A Papp of Lucifer yellow < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

-

For A-B transport: Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

-

For B-A transport: Add the dosing solution of this compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

-

Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[2]

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport into the receiver compartment (µmol/s)

-

A is the surface area of the Transwell® membrane (cm²)

-

C₀ is the initial concentration of this compound in the donor compartment (µmol/cm³)

-

-

Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Data Presentation: Caco-2 Permeability of this compound

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| This compound | A-B | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |

| B-A | Hypothetical Value | |||

| Propranolol (High Permeability Control) | A-B | > 20 | < 2 | High |

| Atenolol (Low Permeability Control) | A-B | < 1 | < 2 | Low |

Diagram: Caco-2 Permeability Assay Workflow

Caption: Workflow for the Caco-2 permeability assay.

II. In Vitro Assessment of Metabolic Stability in Liver Microsomes

Metabolic stability assays are crucial for determining the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) located in the liver.[10][11][12][13] A high rate of metabolism can lead to low oral bioavailability and a short duration of action.

Experimental Protocol: Metabolic Stability of this compound in Human Liver Microsomes

This protocol measures the rate of disappearance of this compound when incubated with human liver microsomes to determine its intrinsic clearance (Clint).

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

-

Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)

-

LC-MS/MS system for quantification

Procedure:

-

Incubation Preparation:

-

Prepare a master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL). Pre-warm at 37°C for 10 minutes.

-

Prepare the this compound working solution by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

-

-

Initiation of Metabolic Reaction:

-

Add the NADPH regenerating system to the pre-warmed HLM master mix to initiate the enzymatic reactions.

-

Immediately add the this compound working solution to the HLM/NADPH mixture.

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k

-

Calculate the intrinsic clearance (Clint) in µL/min/mg protein as: Clint = (0.693 / t₁/₂) / (mg protein/mL)

-

Data Presentation: Metabolic Stability of this compound

| Compound | t₁/₂ (min) | Clint (µL/min/mg protein) | Predicted Hepatic Clearance |

| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |

| Verapamil (High Clearance Control) | < 10 | > 100 | High |

| Warfarin (Low Clearance Control) | > 60 | < 10 | Low |

Diagram: Metabolic Stability Assay Workflow

Caption: Workflow for the liver microsomal stability assay.

III. In Vivo Pharmacokinetic Study Design

In vivo pharmacokinetic (PK) studies are essential for determining the definitive bioavailability of a compound in a living organism.[14][15] These studies involve administering the compound to an animal model (e.g., rats or mice) and measuring the drug concentration in the plasma over time.

Experimental Protocol: Single-Dose Pharmacokinetic Study of this compound in Rats

This protocol outlines a basic design for a single-dose PK study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).

Materials:

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

This compound formulation for intravenous (IV) administration (e.g., in a solubilizing vehicle like saline with 5% DMSO and 10% Solutol®)

-

This compound formulation for oral (PO) administration (e.g., suspension in 0.5% methylcellulose)

-

Cannulation supplies (for serial blood sampling)

-

Blood collection tubes (e.g., with K₂EDTA anticoagulant)

-

Centrifuge

-

LC-MS/MS system for quantification

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate animals for at least one week before the study.

-

Fast animals overnight before dosing.

-

Divide animals into two groups: IV administration and PO administration (n=3-5 per group).

-

Administer this compound at a defined dose (e.g., IV: 2 mg/kg; PO: 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (e.g., 100-200 µL) from the cannulated jugular vein or tail vein at predetermined time points.

-

IV group time points: e.g., 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO group time points: e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Plasma Preparation:

-

Immediately place blood samples on ice.

-

Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Harvest the plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO groups.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

-

AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity.

-

t₁/₂: Elimination half-life.

-

Cl: Clearance.

-

Vd: Volume of distribution.

-

-

Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |

| Tmax (h) | N/A | Hypothetical Value |

| AUC(0-inf) (ng·h/mL) | Hypothetical Value | Hypothetical Value |

| t₁/₂ (h) | Hypothetical Value | Hypothetical Value |

| Oral Bioavailability (F%) | - | Calculated Value |

Diagram: Pharmacokinetic Study Logical Flow

Caption: Logical flow of an in vivo pharmacokinetic study.

The assessment of this compound's bioavailability requires a systematic approach that integrates in vitro screening with definitive in vivo studies. The protocols outlined in these application notes provide a robust framework for this evaluation. The Caco-2 permeability assay offers initial insights into intestinal absorption and potential efflux mechanisms. The liver microsomal stability assay helps to predict the extent of first-pass metabolism. Finally, the in vivo pharmacokinetic study in an appropriate animal model provides the most comprehensive data on the overall rate and extent of absorption. Together, the data generated from these studies will be instrumental in guiding the future development of this compound as a therapeutic candidate, informing dose selection, formulation strategies, and the design of subsequent clinical trials.

References

- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. enamine.net [enamine.net]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. youtube.com [youtube.com]

- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 11. enamine.net [enamine.net]

- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods and Study Designs for Characterizing the Pharmacokinetics and Pharmacodynamics of Carrier-Mediated Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Application Note: Quantitative Analysis of Carasinol B in Herbal Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carasinol B, a stilbene tetramer isolated from the roots of Caragana sinica, has garnered interest for its potential biological activities.[1] As research into the therapeutic potential of herbal extracts containing this compound progresses, the need for robust and reliable quantitative analysis methods becomes paramount for quality control, standardization, and pharmacokinetic studies. This document provides a detailed, proposed methodology for the quantitative analysis of this compound in herbal extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the protocols herein are based on established and validated methods for similar phenolic compounds, such as other stilbenoids and flavonoids.[2][3][4][5][6]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from herbal extracts is depicted below.

Figure 1: General workflow for the quantitative analysis of this compound.

Sample Preparation and Extraction Protocol

Effective extraction is a critical first step to ensure accurate quantification.[7] This protocol is designed to efficiently extract this compound while minimizing degradation.

1.1. Materials and Reagents

-

Herbal material (e.g., dried roots of Caragana sinica)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound analytical standard (if available)

-

Internal Standard (IS), e.g., a structurally similar, commercially available stilbenoid not present in the extract.

1.2. Protocol for Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a rapid and efficient method for extracting phenolic compounds from plant materials.[8]

-

Drying and Grinding: Dry the plant material (e.g., roots) at a controlled temperature (40-50 °C) or by freeze-drying to a constant weight.[8] Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Weigh accurately about 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 80% methanol.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature (e.g., 40 °C).

-

-

Sample Clarification:

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS/MS analysis.[9]

-

HPLC-UV Method for Quantification

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

2.1. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B (hold); 35-40 min, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Estimated around 280-320 nm (based on stilbene chromophore). The optimal wavelength should be determined by running a UV scan of the this compound standard. |

2.2. Method Validation Parameters (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table presents an example of expected validation data.

| Parameter | Specification | Hypothetical Result |

| Linearity (R²) ** | ≥ 0.999 | 0.9995 |

| Range | e.g., 1-200 µg/mL | 1-200 µg/mL |

| LOD | S/N ratio > 3 | 0.3 µg/mL |

| LOQ | S/N ratio > 10 | 1.0 µg/mL |

| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 3% | Intra-day: 1.5%, Inter-day: 2.5% |

| Accuracy (Recovery %) ** | 95-105% | 98.5 - 102.3% |

LC-MS/MS Method for High-Sensitivity Quantification

For analyses requiring lower detection limits, such as in pharmacokinetic studies, an LC-MS/MS method is recommended.[3][10][11]

3.1. LC and MS Conditions

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | As per HPLC-UV method |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transitions | Precursor Ion [M-H]⁻ → Product Ion 1 (Quantifier), Precursor Ion [M-H]⁻ → Product Ion 2 (Qualifier) |

| Gas Temperature | 350 °C |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 3500 V |

3.2. Method Validation Parameters (Hypothetical Data)